molecular formula C13H19NO4S3 B11097856 methyl N-[(4-methylphenyl)sulfonyl]-S-[(methylsulfanyl)methyl]cysteinate

methyl N-[(4-methylphenyl)sulfonyl]-S-[(methylsulfanyl)methyl]cysteinate

Cat. No.: B11097856
M. Wt: 349.5 g/mol
InChI Key: VTECDPVYMZLZFB-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-{[(methylsulfanyl)methyl]sulfanyl}propanoate is an organic compound with a complex structure that includes sulfonyl, amino, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-{[(methylsulfanyl)methyl]sulfanyl}propanoate typically involves multiple steps. One common route includes the following steps:

    Formation of the sulfonyl amine group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonyl amine intermediate.

    Introduction of the sulfanyl groups: The intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to introduce the sulfanyl groups.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-{[(methylsulfanyl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-{[(methylsulfanyl)methyl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-{[(methylsulfanyl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-methylphenyl)sulfonyl]oxy}propanoate
  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}propanoate
  • Methyl 2-{[(methylsulfanyl)methyl]sulfanyl}propanoate

Uniqueness

Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-{[(methylsulfanyl)methyl]sulfanyl}propanoate is unique due to the presence of both sulfonyl and sulfanyl groups in its structure. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H19NO4S3

Molecular Weight

349.5 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]-3-(methylsulfanylmethylsulfanyl)propanoate

InChI

InChI=1S/C13H19NO4S3/c1-10-4-6-11(7-5-10)21(16,17)14-12(13(15)18-2)8-20-9-19-3/h4-7,12,14H,8-9H2,1-3H3

InChI Key

VTECDPVYMZLZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CSCSC)C(=O)OC

Origin of Product

United States

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